Cas no 83161-56-2 (Rupestonic acid)
Rupestonic acid Chemical and Physical Properties
Names and Identifiers
-
- (+)-3-oxo-1alphaH,7alphaH,10alphaH-guaia-4,11-dien-12-oic acid
- (+)-pechueloic acid
- 2-((5R,8S,8aS)-3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl)acrylic acid
- 2-(3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl)-acrylic acid
- Pechueloic acid
- rupestonic acid
- 2-[(5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
- MEGxp0_001667
- 2-((5r,8s,8as)-3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl) acrylic acid
- (5R,8S,8aS)-1,2,4,5,6,7,8,8a-Octahydro-3,8-dimethyl-α-methylene-2-oxo-5-azuleneacetic acid (ACI)
- 5-Azuleneacetic acid, 1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-α-methylene-2-oxo-, [5R-(5α,8α,8aβ)]- (ZCI)
- Rupestonicacid
- 83161-56-2
- E88596
- HY-N3016
- NCGC00180565-02
- MS-23517
- NCGC00180565-01
- BRD-K13964656-001-01-2
- CHEBI:183941
- AKOS040740904
- CS-0022973
- SCHEMBL13250880
- ACon1_001383
- CHEMBL1956398
- Rupestonate
- 2-((5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl)prop-2-enoic acid
- 5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
- DA-57577
- Rupestonic acid
-
- Inchi: 1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11+,12-/m0/s1
- InChI Key: ZFHSKBJBODQVBX-AXTRIDKLSA-N
- SMILES: CC1C(=O)C[C@H]2[C@H](CC[C@H](CC=12)C(=C)C(=O)O)C
Computed Properties
- Exact Mass: 248.14124450 g/mol
- Monoisotopic Mass: 248.14124450 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 248.32
- XLogP3: 2.4
- Topological Polar Surface Area: 54.4
Rupestonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59386-1mg |
Rupestonic acid |
83161-56-2 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59386-5mg |
Rupestonic acid |
83161-56-2 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
| MedChemExpress | HY-N3016-5mg |
Rupestonic acid |
83161-56-2 | 99.72% | 5mg |
¥650 | 2024-04-17 | |
| MedChemExpress | HY-N3016-10mg |
Rupestonic acid |
83161-56-2 | 99.72% | 10mg |
¥1000 | 2024-04-17 | |
| 1PlusChem | 1P01V3SF-5mg |
5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]- |
83161-56-2 | 99% | 5mg |
$108.00 | 2024-04-21 | |
| 1PlusChem | 1P01V3SF-10mg |
5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]- |
83161-56-2 | 99% | 10mg |
$147.00 | 2024-04-21 | |
| 1PlusChem | 1P01V3SF-25mg |
5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]- |
83161-56-2 | 99% | 25mg |
$258.00 | 2024-04-21 | |
| MedChemExpress | HY-N3016-25mg |
Rupestonic acid |
83161-56-2 | 99.72% | 25mg |
¥2000 | 2024-04-17 |
Rupestonic acid Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: 3,5-Dimethylpyrazole , Chromium trioxide Solvents: Dichloromethane ; 30 min, -20 °C
1.4 Solvents: Dichloromethane ; 50 min, 0 °C
1.5 Reagents: Sodium chlorite , Monopotassium phosphate , Methylbutene Solvents: Acetone , Water ; 3 h, rt
Production Method 2
1.2 Solvents: Dichloromethane ; 50 min, 0 °C
2.1 Reagents: Sodium chlorite , Monopotassium phosphate , Methylbutene Solvents: Acetone , Water ; 3 h, rt
Production Method 3
1.2 Solvents: Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 10 min, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: 3,5-Dimethylpyrazole , Chromium trioxide Solvents: Dichloromethane ; 30 min, -20 °C
2.4 Solvents: Dichloromethane ; 50 min, 0 °C
2.5 Reagents: Sodium chlorite , Monopotassium phosphate , Methylbutene Solvents: Acetone , Water ; 3 h, rt
Production Method 4
1.2 Reagents: Sodium bicarbonate
2.1 Reagents: 3,5-Dimethylpyrazole , Chromium trioxide Solvents: Dichloromethane ; 40 min, 0 °C
3.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol , Water ; 50 min, rt
Production Method 5
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Imidazole Solvents: Tetrahydrofuran ; 9 h, rt
2.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Acetonitrile ; 1 h, rt
3.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
3.2 Solvents: Water
4.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 10 min, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: 3,5-Dimethylpyrazole , Chromium trioxide Solvents: Dichloromethane ; 30 min, -20 °C
4.4 Solvents: Dichloromethane ; 50 min, 0 °C
4.5 Reagents: Sodium chlorite , Monopotassium phosphate , Methylbutene Solvents: Acetone , Water ; 3 h, rt
Production Method 6
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Acetic acid ; 12 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
2.3 Reagents: Imidazole Solvents: Tetrahydrofuran ; 9 h, rt
3.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Acetonitrile ; 1 h, rt
4.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
4.2 Solvents: Water
5.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 10 min, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
5.3 Reagents: 3,5-Dimethylpyrazole , Chromium trioxide Solvents: Dichloromethane ; 30 min, -20 °C
5.4 Solvents: Dichloromethane ; 50 min, 0 °C
5.5 Reagents: Sodium chlorite , Monopotassium phosphate , Methylbutene Solvents: Acetone , Water ; 3 h, rt
Production Method 7
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 10 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Acetic acid ; 12 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
5.3 Reagents: Imidazole Solvents: Tetrahydrofuran ; 9 h, rt
6.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Acetonitrile ; 1 h, rt
7.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
7.2 Solvents: Water
8.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 10 min, rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
8.3 Reagents: 3,5-Dimethylpyrazole , Chromium trioxide Solvents: Dichloromethane ; 30 min, -20 °C
8.4 Solvents: Dichloromethane ; 50 min, 0 °C
8.5 Reagents: Sodium chlorite , Monopotassium phosphate , Methylbutene Solvents: Acetone , Water ; 3 h, rt
Production Method 8
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3 h
1.4 Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 24 h, rt
2.2 Solvents: Water
2.3 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Acetonitrile ; 4 h, rt
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 10 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Acetic acid ; 12 h, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
6.3 Reagents: Imidazole Solvents: Tetrahydrofuran ; 9 h, rt
7.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Acetonitrile ; 1 h, rt
8.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
8.2 Solvents: Water
9.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 10 min, rt
9.2 Reagents: Sodium bicarbonate Solvents: Water
9.3 Reagents: 3,5-Dimethylpyrazole , Chromium trioxide Solvents: Dichloromethane ; 30 min, -20 °C
9.4 Solvents: Dichloromethane ; 50 min, 0 °C
9.5 Reagents: Sodium chlorite , Monopotassium phosphate , Methylbutene Solvents: Acetone , Water ; 3 h, rt
Production Method 9
Production Method 10
Production Method 11
2.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
2.2 Solvents: Water
3.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 10 min, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: 3,5-Dimethylpyrazole , Chromium trioxide Solvents: Dichloromethane ; 30 min, -20 °C
3.4 Solvents: Dichloromethane ; 50 min, 0 °C
3.5 Reagents: Sodium chlorite , Monopotassium phosphate , Methylbutene Solvents: Acetone , Water ; 3 h, rt
Production Method 12
2.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Acetonitrile ; 1 h, rt
3.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
3.2 Solvents: Water
4.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 10 min, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: 3,5-Dimethylpyrazole , Chromium trioxide Solvents: Dichloromethane ; 30 min, -20 °C
4.4 Solvents: Dichloromethane ; 50 min, 0 °C
4.5 Reagents: Sodium chlorite , Monopotassium phosphate , Methylbutene Solvents: Acetone , Water ; 3 h, rt
Production Method 13
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
2.1 Reagents: Imidazole Solvents: Tetrahydrofuran ; 9 h, rt
3.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Acetonitrile ; 1 h, rt
4.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
4.2 Solvents: Water
5.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 10 min, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
5.3 Reagents: 3,5-Dimethylpyrazole , Chromium trioxide Solvents: Dichloromethane ; 30 min, -20 °C
5.4 Solvents: Dichloromethane ; 50 min, 0 °C
5.5 Reagents: Sodium chlorite , Monopotassium phosphate , Methylbutene Solvents: Acetone , Water ; 3 h, rt
Production Method 14
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Solvents: Acetic acid ; 12 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
3.3 Reagents: Imidazole Solvents: Tetrahydrofuran ; 9 h, rt
4.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Acetonitrile ; 1 h, rt
5.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
5.2 Solvents: Water
6.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 10 min, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water
6.3 Reagents: 3,5-Dimethylpyrazole , Chromium trioxide Solvents: Dichloromethane ; 30 min, -20 °C
6.4 Solvents: Dichloromethane ; 50 min, 0 °C
6.5 Reagents: Sodium chlorite , Monopotassium phosphate , Methylbutene Solvents: Acetone , Water ; 3 h, rt
Production Method 15
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Solvents: Acetic acid ; 12 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
4.3 Reagents: Imidazole Solvents: Tetrahydrofuran ; 9 h, rt
5.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Acetonitrile ; 1 h, rt
6.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
6.2 Solvents: Water
7.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 10 min, rt
7.2 Reagents: Sodium bicarbonate Solvents: Water
7.3 Reagents: 3,5-Dimethylpyrazole , Chromium trioxide Solvents: Dichloromethane ; 30 min, -20 °C
7.4 Solvents: Dichloromethane ; 50 min, 0 °C
7.5 Reagents: Sodium chlorite , Monopotassium phosphate , Methylbutene Solvents: Acetone , Water ; 3 h, rt
Production Method 16
1.2 Solvents: Water
1.3 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Acetonitrile ; 4 h, rt
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 10 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Acetic acid ; 12 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
5.3 Reagents: Imidazole Solvents: Tetrahydrofuran ; 9 h, rt
6.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Acetonitrile ; 1 h, rt
7.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
7.2 Solvents: Water
8.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 10 min, rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
8.3 Reagents: 3,5-Dimethylpyrazole , Chromium trioxide Solvents: Dichloromethane ; 30 min, -20 °C
8.4 Solvents: Dichloromethane ; 50 min, 0 °C
8.5 Reagents: Sodium chlorite , Monopotassium phosphate , Methylbutene Solvents: Acetone , Water ; 3 h, rt
Production Method 17
1.2 Solvents: Tetrahydrofuran , Hexane ; -78 °C; 3 h, -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3 h
1.5 Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 24 h, rt
2.2 Solvents: Water
2.3 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Acetonitrile ; 4 h, rt
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 10 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Acetic acid ; 12 h, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
6.3 Reagents: Imidazole Solvents: Tetrahydrofuran ; 9 h, rt
7.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Acetonitrile ; 1 h, rt
8.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
8.2 Solvents: Water
9.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 10 min, rt
9.2 Reagents: Sodium bicarbonate Solvents: Water
9.3 Reagents: 3,5-Dimethylpyrazole , Chromium trioxide Solvents: Dichloromethane ; 30 min, -20 °C
9.4 Solvents: Dichloromethane ; 50 min, 0 °C
9.5 Reagents: Sodium chlorite , Monopotassium phosphate , Methylbutene Solvents: Acetone , Water ; 3 h, rt
Rupestonic acid Raw materials
- Methyltriphenylphosphonium bromide
- tert-butyl(chloro)dimethylsilane
- (+)-1alphaH,7alphaH,10alphaH-guaia-4,11-dien-3-one
- (TRIMETHYLSILYL)METHYLLITHIUM
- 5-Azuleneacetaldehyde, 1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-α-methylene-2-oxo-, (5R,8S,8aS)-
- 2(1H)-Azulenone, 4,5,6,7,8,8a-hexahydro-5-[1-(hydroxymethyl)ethenyl]-3,8-dimethyl-, (5R,8S,8aS)-
Rupestonic acid Preparation Products
Rupestonic acid Related Literature
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Rupestonic acid
Rupestonic Acid (CAS No. 83161-56-2): An Overview of Its Properties, Applications, and Recent Research
Rupestonic acid (CAS No. 83161-56-2) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique properties and potential applications. This compound is primarily derived from the plant Ruta graveolens, commonly known as common rue, and has been studied for its diverse biological activities, including anti-inflammatory, antioxidant, and antiviral properties.
The chemical structure of rupestonic acid is characterized by a complex arrangement of functional groups, which contribute to its biological activities. It is a triterpenoid carboxylic acid with a molecular formula of C30H48O4. The presence of multiple hydroxyl groups and a carboxylic acid group makes it highly polar and capable of forming hydrogen bonds, which are crucial for its interactions with biological targets.
In recent years, the interest in rupestonic acid has grown significantly due to its potential therapeutic applications. One of the key areas of research has been its anti-inflammatory properties. Studies have shown that rupestonic acid can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory effects, rupestonic acid has also demonstrated potent antioxidant activity. Oxidative stress is a major contributor to various diseases, including cardiovascular disorders and neurodegenerative conditions. Research has indicated that rupestonic acid can scavenge free radicals and protect cells from oxidative damage. This property is particularly valuable in the context of developing preventive and therapeutic strategies for oxidative stress-related diseases.
The antiviral properties of rupestonic acid have also been explored in recent studies. It has been shown to inhibit the replication of several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism by which rupestonic acid exerts its antiviral effects is not yet fully understood, but it is believed to interfere with viral entry into host cells or disrupt viral replication processes.
In addition to its biological activities, the safety profile of rupestonic acid is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have generally shown that rupestonic acid is well-tolerated at therapeutic doses, with minimal side effects. However, further research is needed to fully evaluate its safety in humans.
The extraction and purification methods for rupestonic acid have been optimized to ensure high yields and purity levels. Common methods include solvent extraction followed by column chromatography or high-performance liquid chromatography (HPLC). These techniques allow for the isolation of pure rupestonic acid, which is essential for both research and commercial applications.
The potential applications of rupestonic acid extend beyond pharmaceuticals. In the cosmetics industry, it has been used as an active ingredient in skin care products due to its antioxidant properties. It can help protect the skin from environmental damage and promote a healthy complexion. Additionally, there is growing interest in using rupestonic acid in agricultural applications as a natural pesticide or plant growth regulator.
In conclusion, Rupestonic acid (CAS No. 83161-56-2) is a multifaceted compound with a wide range of biological activities and potential applications. Its anti-inflammatory, antioxidant, and antiviral properties make it a valuable candidate for further research and development in various fields. As more studies are conducted, the full potential of this compound is likely to be realized, leading to new therapeutic options and innovative products.
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